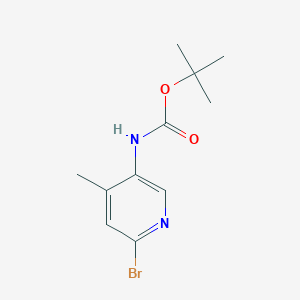

Tert-butyl (6-bromo-4-methylpyridin-3-YL)carbamate

Description

tert-Butyl (6-bromo-4-methylpyridin-3-yl)carbamate is a pyridine derivative featuring a tert-butyl carbamate protecting group at the 3-position, a bromo substituent at the 6-position, and a methyl group at the 4-position of the pyridine ring. This compound serves as a critical intermediate in medicinal and organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromo group. Its molecular formula is C₁₁H₁₅BrN₂O₂, with a molar mass of 287.15 g/mol (inferred from analogous structures in ).

Properties

Molecular Formula |

C11H15BrN2O2 |

|---|---|

Molecular Weight |

287.15 g/mol |

IUPAC Name |

tert-butyl N-(6-bromo-4-methylpyridin-3-yl)carbamate |

InChI |

InChI=1S/C11H15BrN2O2/c1-7-5-9(12)13-6-8(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |

InChI Key |

IOVQRASAPQDJRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1NC(=O)OC(C)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6-bromo-4-methylpyridin-3-yl)carbamate typically involves the reaction of 6-bromo-4-methylpyridin-3-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-bromo-4-methylpyridin-3-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions often involve solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in the presence of a base like potassium carbonate.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

Oxidation and Reduction: Products include N-oxides and debrominated compounds.

Coupling Reactions: Biaryl compounds are the major products.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (6-bromo-4-methylpyridin-3-YL)carbamate has shown promise in medicinal chemistry, particularly as a precursor for the synthesis of biologically active compounds. Its structural features suggest significant interactions with biological targets, including enzymes and receptors. Preliminary studies indicate that this compound may possess antimicrobial and anticancer properties, making it a candidate for further investigation as a pharmaceutical agent.

Mechanism of Action:

The compound's mechanism of action may involve interactions with specific molecular targets, such as enzymes or cellular receptors. The bromine atom can participate in halogen bonding, influencing binding affinity and specificity, while the carbamate group may form covalent bonds with nucleophilic sites on proteins or enzymes.

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for the preparation of more complex organic molecules. It can undergo various chemical reactions, including:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

- Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form carboxylic acids or aldehydes.

- Reduction Reactions: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in developing new materials with specific characteristics tailored for applications in pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound in vitro against various cancer cell lines. Results indicated that the compound exhibited significant cytotoxic effects, demonstrating potential as a lead compound for drug development targeting cancer therapies.

Case Study 2: Synthesis of Biologically Active Molecules

Researchers synthesized derivatives of this compound to evaluate their biological activity. The study revealed that modifications to the compound's structure could enhance its effectiveness against specific biological targets, highlighting its utility in medicinal chemistry .

Mechanism of Action

The mechanism of action of tert-butyl (6-bromo-4-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

A. tert-Butyl (5-bromo-6-methylpyridin-3-yl)carbamate (CAS: 1662714-36-4)

B. tert-Butyl (4-bromo-6-methoxypyridin-3-yl)carbamate (CAS: 2222856-83-7)

- Structure : Bromo at position 4, methoxy at position 5.

- Molecular Formula : C₁₁H₁₅BrN₂O₃.

- Molar Mass : 303.15 g/mol.

- Physical Properties : Predicted density = 1.43 g/cm³; boiling point = 314.4°C; pKa = 11.41.

- Key Differences : Methoxy group increases polarity and solubility compared to the methyl group in the target compound. The bromo at position 4 may direct electrophilic substitution differently.

Data Tables

Table 1: Structural and Physical Comparison

Research Findings and Trends

- Reactivity : Bromo at position 6 (target compound) is optimal for Suzuki couplings, as seen in , where boronic acid derivatives are used to construct complex heterocycles.

- Solubility : Methoxy-substituted analogs () exhibit higher solubility in polar solvents compared to methyl derivatives, impacting formulation in drug development.

- Steric Effects : Bulky groups (e.g., pivalamido in ) may hinder reactions requiring planar transition states, such as SNAr (nucleophilic aromatic substitution).

Biological Activity

Tert-butyl (6-bromo-4-methylpyridin-3-YL)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound has the molecular formula and is classified under carbamates. Its structure features a pyridine ring substituted with bromine and methyl groups, contributing to its reactivity and biological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 55 | 19 |

These results suggest that the compound's structural features enhance its interaction with bacterial cell membranes, leading to effective inhibition comparable to standard antibiotics like ceftriaxone .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focusing on its effects on MCF-7 breast cancer cells revealed that this compound induces apoptosis and inhibits cell viability.

- IC50 Value: The compound exhibited an IC50 value of 225 µM, indicating a moderate level of cytotoxicity against cancer cells.

- Cell Cycle Analysis: Flow cytometry results showed a significant increase in cells arrested in the S phase, suggesting that the compound interferes with DNA synthesis processes .

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this carbamate derivative has shown potential anti-inflammatory effects. In vitro studies demonstrated that it significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating its potential use in treating inflammatory conditions.

| Cytokine | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| IL-6 | 10 | 89 |

| TNF-α | 10 | 78 |

These findings suggest that this compound could be developed as a therapeutic agent for inflammatory diseases .

Case Studies

- Antibacterial Efficacy Study : A recent study published in Chemical and Pharmaceutical Bulletin highlighted the synthesis of various pyridine derivatives, including this compound, which showed enhanced antibacterial activity against resistant strains .

- Anticancer Research : In an investigation published in MDPI, the compound was tested against multiple cancer cell lines, revealing promising results in inhibiting tumor growth and inducing apoptosis .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl (6-bromo-4-methylpyridin-3-yl)carbamate?

The compound is typically synthesized via a multi-step process involving halogenation and carbamate protection. A common approach involves:

- Step 1 : Bromination of 4-methylpyridin-3-amine using N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo group.

- Step 2 : Protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, yielding the carbamate derivative.

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is employed for isolation .

Q. How is the compound characterized to confirm its structure and purity?

Key analytical methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and Boc-group integrity. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching the bromine atom .

- HPLC : Purity assessment using reverse-phase chromatography with UV detection (λ = 254 nm).

Q. What are the recommended storage conditions to ensure stability?

Store under inert gas (argon or nitrogen) at –20°C in a desiccator. The Boc group is susceptible to acidic hydrolysis, so exposure to moisture or acidic vapors must be avoided .

Advanced Research Questions

Q. How can the bromo substituent be exploited in downstream functionalization?

The bromine atom serves as a versatile handle for cross-coupling reactions:

- Suzuki-Miyaura Coupling : React with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts (e.g., 1.5 mol% Pd, 140°C microwave heating, 15 min) to introduce diverse substituents .

- Buchwald-Hartwig Amination : Introduce amines via Pd-catalyzed coupling (e.g., Xantphos ligand, Cs₂CO₃ base) to generate pyridinylamine derivatives .

Optimization Note : Microwave-assisted synthesis enhances reaction efficiency and reduces side products .

Q. What crystallographic methods are suitable for analyzing its solid-state structure?

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX software for structure refinement. Crystals are grown via slow evaporation from dichloromethane/hexane mixtures. Key parameters include:

- Powder XRD : To assess polymorphic forms under varying crystallization conditions.

Q. How does steric hindrance from the tert-butyl group influence reactivity?

The Boc group:

- Slows Nucleophilic Substitution : Steric bulk reduces accessibility to the carbamate oxygen, requiring harsher conditions (e.g., TFA in DCM for deprotection).

- Directs Regioselectivity : In electrophilic aromatic substitution, the methyl and bromo groups on the pyridine ring guide further functionalization to specific positions .

Q. What strategies resolve contradictions in reaction yields reported across studies?

- Critical Parameter Analysis :

- Design of Experiments (DoE) : Systematic variation of temperature, catalyst loading, and stoichiometry to identify optimal conditions .

Q. How is the compound utilized in structure-activity relationship (SAR) studies?

- Pharmacophore Modification : The bromo and methyl groups are varied to study electronic and steric effects on biological targets (e.g., kinase inhibition).

- Metabolite Tracking : Stable isotope labeling (e.g., ¹³C-Boc) facilitates metabolite identification in pharmacokinetic studies .

Methodological Tables

Q. Table 1. Common Cross-Coupling Reactions of the Bromo Substituent

Q. Table 2. Key NMR Chemical Shifts

| Proton/Group | δ (ppm) in CDCl₃ | Multiplicity |

|---|---|---|

| tert-Butyl (C(CH₃)₃) | 1.43 | Singlet |

| Pyridine H-2 | 8.52 | Doublet |

| NH (Boc) | 6.21 (exchangeable) | Broad |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.